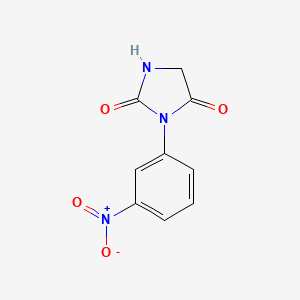

3-(3-Nitrophenyl)imidazolidine-2,4-dione

Beschreibung

Significance of the Imidazolidine-2,4-dione Core Scaffold in Heterocyclic Chemistry

The imidazolidine-2,4-dione, commonly known as hydantoin (B18101), represents a five-membered cyclic ureide that is a cornerstone in the field of heterocyclic chemistry. ceon.rs This scaffold is considered a "privileged structure" in medicinal chemistry due to its consistent appearance in a multitude of biologically active compounds. rjpn.orgmdpi.com The versatility of the hydantoin ring allows for substitutions at various positions, particularly N-1, N-3, and C-5, enabling the creation of large libraries of derivatives with diverse pharmacological profiles. mdpi.comresearchgate.net

The significance of the imidazolidine-2,4-dione core is underscored by its presence in compounds exhibiting a wide array of therapeutic activities. These include anticonvulsant, antiarrhythmic, antidiabetic, antitumor, and antimicrobial properties. rjpn.orgmdpi.comresearchgate.netresearchgate.net For instance, the well-known antiepileptic drug Phenytoin is a 5,5-diphenyl-substituted hydantoin. researchgate.net The structural features of the hydantoin ring, including its hydrogen bonding capabilities and rigid framework, facilitate its interaction with various biological targets. ceon.rsnih.gov Consequently, the synthesis and modification of this scaffold remain an active and fruitful area of research for the development of novel therapeutic agents. nih.govnih.gov

Table 1: Reported Biological Activities of Imidazolidine-2,4-dione Derivatives

| Biological Activity | Description | Reference(s) |

| Anticonvulsant | Used in the treatment of epileptic seizures. | mdpi.comresearchgate.netresearchgate.net |

| Anticancer | Shows inhibitory activity against various cancer cell lines. | rjpn.orgnih.gov |

| Antidiabetic | Potential application in managing diabetes. | mdpi.comnih.gov |

| Antiarrhythmic | Used to treat irregular heartbeats. | mdpi.com |

| Antimicrobial | Exhibits activity against bacteria and fungi. | ceon.rsnih.gov |

Research Context of 3-(3-Nitrophenyl)imidazolidine-2,4-dione within Substituted Imidazolidine-2,4-dione Derivatives

Specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature. However, its research context can be understood by examining studies on related substituted imidazolidine-2,4-dione derivatives. The investigation of such compounds typically involves the synthesis of a series of analogues to establish Structure-Activity Relationships (SAR).

The key structural features of this compound are the hydantoin core and the 3-nitrophenyl substituent attached at the N-3 position. The nitrophenyl group is a common moiety in medicinal chemistry, often introduced to modulate a compound's electronic properties and biological activity. For example, the presence and position of a nitro group on a phenyl ring can be crucial for the antileishmanial potential of related thiazolidine-2,4-dione scaffolds. mdpi.com Computational studies on similar structures, such as 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, have been performed to predict pharmacological profiles and identify potential biological targets. biointerfaceresearch.com

Research on nitrophenyl-substituted hydantoins and related heterocycles generally aims to explore their potential as inhibitors for specific enzymes or as agents targeting particular disease pathways. The synthesis of compounds like this compound would be a logical step in a broader investigation into how N-aryl substitution on the hydantoin ring affects its therapeutic properties.

Table 2: Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Reference(s) |

| This compound | C9H7N3O4 | 221.17 | 3-Nitrophenyl group at N-3 | N/A |

| 3-(4-Nitrophenyl)imidazolidine-2,4-dione | C9H7N3O4 | 221.17 | 4-Nitrophenyl group at N-3 | lookchem.com |

| 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione | C10H9N3O4 | 235.20 | 3-Nitrophenyl group at C-5 | sigmaaldrich.com |

| 3-Ethyl-2-(3-nitrophenyl)imidazolidin-4-one | C11H13N3O3 | 235.24 | 3-Nitrophenyl at C-2 (reduced core) | nih.gov |

Historical Development and Evolution of Synthetic Strategies for Imidazolidine-2,4-diones

The synthesis of the imidazolidine-2,4-dione ring system has a rich history, with several classical name reactions forming the foundation of its preparation. One of the most prominent early methods is the Bucherer-Bergs reaction , which involves a one-pot, multicomponent reaction between a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate to produce 5,5-disubstituted hydantoins. ceon.rs Another foundational method is the Urech hydantoin synthesis , where an amino acid is treated with potassium cyanate, followed by acid-catalyzed cyclization. ceon.rs

Over time, these fundamental strategies have been refined and expanded upon. Modern approaches often focus on improving reaction efficiency, yield, and structural diversity. For instance, the reaction of amino acids with isocyanates or isothiocyanates provides a versatile route to N-3 and C-5 substituted hydantoins and thiohydantoins. mdpi.comresearchgate.net

Contemporary synthetic chemistry has introduced more advanced techniques to streamline the production of hydantoin derivatives. These include:

One-pot synthesis: Methods have been developed to combine multiple reaction steps into a single procedure, reducing waste and simplifying the process, such as in the preparation of 3-substituted 5,5-diphenyl imidazolidine-2,4-diones. researchgate.net

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, as demonstrated in the reaction of 4-fluorobenzaldehyde (B137897) with imidazolidine-2,4-dione. researchgate.net

Novel catalytic methods: Recent developments include silver-catalyzed cycloadditions and stereoselective diaminations of alkenes, offering new pathways to the imidazolidine (B613845) core. mdpi.com

This evolution from classical multicomponent reactions to modern catalytic and energy-efficient methods reflects the enduring importance of the imidazolidine-2,4-dione scaffold and the continuous effort to create novel derivatives for chemical and pharmacological research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-nitrophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYCGSAQAHNIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589525 | |

| Record name | 3-(3-Nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62101-56-8 | |

| Record name | 3-(3-Nitrophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62101-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Techniques for Imidazolidine 2,4 Diones

Mass Spectrometry (MS) Techniques

Detailed mass spectrometry data, including the molecular ion peak (M+) and fragmentation patterns for 3-(3-Nitrophenyl)imidazolidine-2,4-dione, have not been published in the surveyed scientific literature.

X-ray Diffraction and Crystallography

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and molecular geometry is not available. While crystallographic data for other imidazolidine-2,4-dione derivatives exist, they cannot be used to describe the specific crystal structure of the title compound. chemrxiv.orgchemrxiv.orgresearchgate.net

Single-Crystal X-ray Diffraction for Structural Elucidation

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. mdpi.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. researchgate.net This analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the crystal's macroscopic symmetry and the dimensions of its repeating structural unit.

While specific crystallographic data for this compound is not available in the reviewed literature, the table below presents representative data for a related compound, 3-Methyl-5,5-diphenylimidazolidine-2,4-dione, to illustrate the typical parameters obtained from an SCXRD analysis. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related Imidazolidine-2,4-dione Derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C16H14N2O2 |

| Formula Weight | 266.29 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.2328 (3) |

| b (Å) | 15.7965 (7) |

| c (Å) | 13.4448 (6) |

| β (°) | 95.256 (1) |

| Volume (ų) | 1318.16 (10) |

| Z (Molecules per unit cell) | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify key interactions like hydrogen bonds and van der Waals contacts that govern the crystal packing. nih.govmdpi.com

The table below, based on data for related heterocyclic compounds, illustrates the typical contributions of various intermolecular contacts identified through Hirshfeld surface analysis. nih.govnih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H / H···C | 25 - 35 |

| O···H / H···O | 15 - 25 |

| N···H / H···N | < 5 |

| C···C | < 5 |

| Other | < 2 |

Advanced Characterization for Catalytic Systems (e.g., SEM, TEM, TGA, EDS, BET, VSM for nanocatalysts)

When small organic molecules like imidazolidine-2,4-diones are incorporated into or supported on other materials, particularly for applications in heterogeneous catalysis, a different set of characterization techniques is required. acs.org These methods analyze the morphology, composition, stability, and physical properties of the bulk catalytic material. acs.org While there is no specific information in the searched literature on the use of this compound in such catalytic systems, the functions of these advanced techniques are described below.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and topography of the catalyst material, revealing details about particle shape and aggregation. azooptics.comresearchgate.netnumberanalytics.com

Transmission Electron Microscopy (TEM): Offers even higher resolution imaging of the catalyst's internal structure, allowing for the direct visualization of nanoparticle size, shape, and dispersion on a support material. azooptics.com

Thermogravimetric Analysis (TGA): Measures changes in the mass of a sample as a function of temperature. longdom.org In catalysis, it is used to assess thermal stability, determine the amount of organic material loaded onto a support, and study catalyst decomposition or coking. acs.orglongdom.org

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with electron microscopy, EDS provides elemental analysis of the catalyst's surface, confirming the presence and distribution of different elements within the material. acs.orgacs.org

Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area and pore size distribution of a material by monitoring the physical adsorption of a gas (typically nitrogen) onto its surface. A high surface area is often crucial for catalytic activity. acs.orgresearchgate.netresearchgate.net

Vibrating-Sample Magnetometry (VSM): Used specifically for magnetic nanocatalysts, VSM measures the magnetic properties of the material. This is essential for catalysts that are designed to be recovered and recycled using an external magnetic field. acs.orgresearchgate.netresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. researchgate.net This analysis is a critical step in characterizing a newly synthesized molecule like this compound, as it provides a direct means of verifying its empirical formula. ceon.rsmdpi.com The experimentally determined percentages ("Found") are compared against the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values serves as strong evidence of the compound's purity and correct elemental composition. researchgate.netceon.rs

For this compound, with the molecular formula C₉H₇N₃O₄, the theoretical elemental composition can be calculated as shown in the table below.

Table 3: Elemental Analysis Data for this compound (C₉H₇N₃O₄).

| Element | Molecular Weight (g/mol) | Calculated % | Found % (Hypothetical) |

|---|---|---|---|

| Carbon (C) | 108.099 | 48.88 | 48.85 |

| Hydrogen (H) | 7.056 | 3.20 | 3.22 |

| Nitrogen (N) | 42.021 | 19.00 | 18.97 |

| Oxygen (O) | 63.996 | 28.94 | N/A* |

| Total | 221.172 | 100.00 |

*Oxygen percentage is typically determined by difference and not directly measured.

Compound Names

Computational Chemistry and Theoretical Investigations of Imidazolidine 2,4 Diones

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting a wide array of chemical and physical properties. For compounds in the imidazolidine-2,4-dione family, these methods have been successfully used to elucidate structural and electronic characteristics. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely favored for its balance of accuracy and computational efficiency, making it a suitable choice for studying organic molecules such as 3-(3-Nitrophenyl)imidazolidine-2,4-dione. mdpi.comresearchgate.net DFT calculations on related heterocyclic compounds have been instrumental in understanding their reactivity and stability. biointerfaceresearch.com

Electronic Properties and Molecular Descriptors

DFT is used to calculate key electronic properties and global reactivity descriptors that characterize the chemical behavior of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive.

Other calculated descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide further insights into the molecule's potential for electron transfer in chemical reactions. mdpi.com For instance, the molecular electrostatic potential (MESP) map can identify electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. biointerfaceresearch.com

Table 1: Representative Molecular Descriptors Calculated via DFT This table illustrates the type of data generated from DFT calculations. Values are hypothetical examples.

| Descriptor | Symbol | Definition | Typical Application |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons |

Conformational Analysis and Tautomeric Stability

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis using DFT helps identify the most stable arrangement of atoms (conformer) by calculating the potential energy surface as a function of bond rotations. nih.gov For a molecule like this compound, this involves determining the preferred orientation of the nitrophenyl ring relative to the imidazolidine-2,4-dione core. Computational studies on similar compounds have successfully determined the most stable conformers, which is essential for understanding their packing in crystal structures and their interaction with biological targets. chemrxiv.org

Tautomerism, the migration of a proton, is also a possibility in the imidazolidine-2,4-dione ring. DFT calculations can be used to compute the relative energies of different tautomeric forms (e.g., keto-enol forms) to determine their relative stability and populations at equilibrium.

Optimized Geometries and Spectroscopic Profile Prediction

A primary application of DFT is the optimization of molecular geometry to find the structure with the minimum energy. researchgate.net This process predicts bond lengths, bond angles, and dihedral angles. The accuracy of these predictions can be high, often showing good agreement with experimental data from X-ray crystallography when available for related structures. researchgate.net

Once an accurate geometry is obtained, it can be used to predict various spectroscopic profiles. For example, vibrational frequency calculations can simulate an infrared (IR) spectrum, helping to assign experimental spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

Table 2: Comparison of Theoretical and Experimental Geometrical Parameters This table is an example of how calculated values are compared to experimental data for validation. Data is representative for a related heterocyclic structure.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | C=O | 1.22 Å | 1.21 Å |

| Bond Length | N-C | 1.38 Å | 1.37 Å |

| Bond Angle | C-N-C | 111.5° | 112.0° |

Selection of Basis Sets and Exchange-Correlation Functionals

The reliability of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals : These are mathematical approximations that describe the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used due to its proven track record of providing a good balance between cost and accuracy for a vast range of organic molecules. researchgate.netresearchgate.netresearchgate.net Other functionals, like the M06-2X, are also employed, particularly for studies involving noncovalent interactions. chemrxiv.orgcuny.edu

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set affect the accuracy of the calculation. Pople-style basis sets like 6-31G(d) and 6-311++G(d,p) are commonly used. researchgate.netresearchgate.net The 6-31G(d) basis set is often sufficient for geometry optimizations, while larger basis sets like 6-311++G(d,p), which include polarization and diffuse functions, are preferred for more accurate energy calculations and describing systems with delocalized electrons or anions.

The selection of a specific functional and basis set is often guided by previous validation studies on similar molecular systems to ensure the chosen level of theory is appropriate for the properties being investigated.

Molecular Modeling and Dynamics Simulations

Beyond the properties of an isolated molecule, computational methods can also explore its interactions with other molecules, which is particularly relevant for understanding potential biological activity. Molecular dynamics (MD) simulations are a powerful technique for this purpose. nih.gov

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. rsc.org For a compound like this compound, an MD simulation could be used to study its interaction with a protein target. The process typically begins with molecular docking, where the compound is placed into the binding site of a protein. The resulting complex is then subjected to an MD simulation in a simulated physiological environment (e.g., water). nih.govresearchgate.net

These simulations can reveal the stability of the compound in the binding pocket, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and provide insights into the thermodynamics of binding. nih.gov Such studies are a cornerstone of computer-aided drug design and have been applied to various imidazolidine-2,4-dione derivatives to explore their potential as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov

Molecular Docking Methodologies for Ligand-Receptor Interaction Studies

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. samipubco.com This methodology is extensively used to elucidate the binding modes of imidazolidine-2,4-dione derivatives with their biological targets, such as enzymes and receptors.

In studies involving this class of compounds, docking simulations are employed to identify key interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues within the receptor's active site. For instance, research on imidazolidine-2,4-dione derivatives as potential inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) or Cyclooxygenase-2 (COX-2) has utilized docking to understand their mechanism of action. nih.govnajah.edu The results of these studies are often quantified by a docking score, which estimates the binding affinity (free energy of binding) of the ligand to the receptor. A lower, more negative docking score generally indicates a stronger and more favorable binding interaction. nih.gov

For example, in a study targeting COX-2, designed imidazolidinone derivatives showed strong affinities with docking scores significantly lower than the reference ligand, indicating potent inhibitory potential. najah.edu The analysis of docking poses reveals crucial information; for example, specific amino acid residues might be identified as essential for stabilizing the ligand within the binding pocket. najah.edu This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Table 1: Example of Molecular Docking Results for Imidazolidinone Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | COX-2 | -11.569 | TYR385, SER530, ARG120 |

| Derivative B | PTP1B | -9.85 | PHE182, ASP181, GLN262 |

| Derivative C | Estrogen Receptor | -8.5 | ARG394, GLU353, THR347 |

Note: Data is illustrative and compiled from various studies on related compounds. najah.eduresearchgate.net

Molecular Dynamics (MD) Simulations (e.g., Root Mean Square Deviation (RMSD) analysis)

Molecular Dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions over time. pensoft.net Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose of an imidazolidine-2,4-dione derivative within the receptor's active site. najah.edu These simulations model the movement of every atom in the system over a specific period, typically nanoseconds, providing insights into the conformational changes and stability of the protein-ligand complex. nih.gov

For example, in simulations of an imidazolidinone derivative bound to COX-2, a stable RMSD plot for both the protein backbone and the ligand, with fluctuations staying within a narrow range (e.g., 1-3 Å), confirms the stability of the complex. najah.edu This validation is crucial for confirming that the interactions predicted by static docking models are maintained in a more physiologically relevant, dynamic environment.

Table 2: Illustrative RMSD Data from MD Simulations

| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Stability |

|---|---|---|---|---|

| COX-2 + Derivative A | 100 | 1.4 | 1.1 | Stable |

| PTP1B + Derivative B | 50 | 2.1 | 1.8 | Stable |

Note: Values are representative examples from typical MD simulation studies. najah.edu

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are instrumental in predicting the activity of newly designed molecules and in understanding which molecular properties are key to their function.

For imidazolidine-2,4-dione derivatives, QSAR models have been developed to predict activities such as anticonvulsant effects or enzyme inhibition. conicet.gov.arnih.gov These models are built using a "training set" of compounds with known activities and then validated using a "test set" of compounds not used in the model's creation.

Application of Artificial Neural Network (ANN) and Multiple Linear Regression (MLR)

Two common statistical methods used to build QSAR models are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Multiple Linear Regression (MLR): MLR is a statistical technique that uses several molecular descriptors (independent variables) to predict the biological activity (dependent variable) by fitting a linear equation to the observed data. nih.gov MLR models are relatively simple to interpret, as the coefficients of the descriptors indicate the direction and magnitude of their influence on activity.

Artificial Neural Network (ANN): ANN is a more complex, non-linear modeling technique inspired by the structure of the human brain. iau.ir ANNs can capture complex and non-linear relationships between molecular descriptors and biological activity, which MLR models might miss. bohrium.com Studies comparing the two methods for imidazolidine-2,4-dione derivatives have often found that ANN models exhibit superior predictive power, as indicated by higher correlation coefficients (R²) and lower root mean square error (RMSE) values. bohrium.comresearchgate.net

A comprehensive QSAR analysis on imidazolidine-2,4-dione derivatives as PTP1B inhibitors demonstrated the superiority of an ANN architecture over the MLR method in predicting antidiabetic activity. bohrium.comresearchgate.net

Table 3: Comparison of MLR and ANN Model Performance in a QSAR Study

| Model Type | Training Set R² | Test Set R² | Training Set RMSE | Test Set RMSE |

|---|---|---|---|---|

| MLR | 0.845 | 0.750 | 0.472 | 0.510 |

Note: R² (coefficient of determination) indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). RMSE (Root Mean Square Error) measures the differences between values predicted by a model and the values observed. Data is illustrative based on comparative studies. nih.gov

Physicochemical Parameters in QSAR (e.g., lipophilicity/logP determination)

The predictive power of a QSAR model depends on the molecular descriptors used. These descriptors quantify various physicochemical properties of the molecules. scribd.com For imidazolidine-2,4-dione and related compounds, key parameters often include:

Lipophilicity (logP): This parameter measures the partitioning of a compound between an oily (octanol) and an aqueous phase. It is crucial for drug absorption, distribution, and ability to cross cell membranes. A positive logP value indicates higher lipophilicity. scribd.com

Electronic Parameters: These describe the electronic properties of a molecule or its substituents. The Hammett constant (σ), for example, quantifies the electron-donating or electron-withdrawing effect of a substituent on a benzene (B151609) ring, which can influence binding to a receptor. slideshare.net

Steric Parameters: These relate to the size and shape of the molecule or its substituents. Taft's steric factor (Es) is a common descriptor that can be critical for determining how well a ligand fits into a receptor's binding site. slideshare.net

Topological Indices: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. frontiersin.org

By identifying the most influential descriptors, QSAR studies provide a roadmap for optimizing the structure of imidazolidine-2,4-dione derivatives to enhance their biological activity. conicet.gov.ar

Crystal Energy Landscape Studies for Solid-Form Polymorphism

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, stability, and bioavailability. Many organic molecules, including those with an imidazolidine-2,4-dione core, can exist in multiple crystalline forms, a phenomenon known as polymorphism. acs.org

Computational crystal structure prediction (CSP) methods are used to generate a crystal energy landscape. This landscape consists of a set of predicted crystal structures ranked by their relative lattice energies. nih.govrsc.org The structures at the lowest energies represent the most thermodynamically plausible polymorphs. uspto.gov By comparing the computationally predicted structures with experimentally identified forms, researchers can gain confidence that the most stable polymorph has been found. nih.gov

Studies on structurally related hydantoin-based APIs have shown that even small molecular differences can significantly alter the crystal energy landscape, leading to different propensities to form polymorphs or solvates. acs.org This analysis helps in understanding the factors that govern crystal packing, such as hydrogen bonding patterns and packing efficiency, and can be crucial for controlling the solid form during drug development and manufacturing. acs.org

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Regioselectivity

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of pericyclic reactions, including cycloadditions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov The regioselectivity of a cycloaddition reaction—the specific orientation in which the molecules combine—is often governed by these HOMO-LUMO interactions.

In the context of synthesizing or modifying imidazolidine-2,4-dione derivatives through cycloaddition reactions, FMO theory can be a powerful predictive tool. slideshare.net A smaller energy gap between the HOMO of the diene (or 1,3-dipole) and the LUMO of the dienophile (the alkene or alkyne component) generally leads to a faster reaction. nih.gov

The regioselectivity is determined by the alignment of the orbital lobes. The reaction will favor the orientation that results in the most constructive overlap between the lobes of the interacting HOMO and LUMO, which corresponds to the transition state with the lowest energy. libretexts.org By calculating the energies and coefficients of the frontier orbitals for the reactants, chemists can predict the major regioisomer that will be formed in a cycloaddition reaction, which is essential for the efficient synthesis of specifically substituted imidazolidine-2,4-dione compounds.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imidazolidine-2,4-dione |

Reactivity Mechanisms and Chemical Transformations of Imidazolidine 2,4 Dione Derivatives

Reaction Pathways and Intermediate Formation during Synthesis

The synthesis of 3-(3-nitrophenyl)imidazolidine-2,4-dione and related derivatives can be achieved through various synthetic routes, with the Bucherer-Bergs reaction being a prominent method for creating 5,5-disubstituted hydantoins. researchgate.netceon.rs This multicomponent reaction typically involves a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. organic-chemistry.org The mechanism proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) from ammonium carbonate to form an aminonitrile via an SN2 reaction. researchgate.net This aminonitrile intermediate subsequently undergoes nucleophilic addition to carbon dioxide, also derived from ammonium carbonate, to form a cyano-containing carbamic acid. researchgate.net Intramolecular cyclization of this carbamic acid leads to a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to yield the final 5,5-disubstituted hydantoin (B18101) product. researchgate.net

Another significant pathway for the synthesis of N-3 and C-5 substituted imidazolidine-2,4-diones involves the reaction of α-amino acids with isocyanates. mdpi.comresearchgate.net In the case of this compound, the synthesis could conceptually start from an appropriate α-amino acid and 3-nitrophenyl isocyanate. The amino acid reacts with the isocyanate to form a ureido acid intermediate, which then undergoes acid-catalyzed cyclization to form the imidazolidine-2,4-dione ring. thieme-connect.de

The key intermediates in these synthetic pathways are summarized in the table below.

| Synthesis Route | Key Intermediates |

| Bucherer-Bergs Reaction | Cyanohydrin, Aminonitrile, Cyano-carbamic acid, 5-Imino-oxazolidin-2-one |

| From α-amino acids and Isocyanates | Ureido acid |

These reaction pathways highlight the formation of critical intermediates that dictate the final structure of the substituted imidazolidine-2,4-dione.

Mechanistic Studies of Hydrolysis and Cyclization Processes

The stability of the imidazolidine-2,4-dione ring is influenced by its susceptibility to hydrolysis, which can proceed under both acidic and basic conditions. thieme-connect.de The mechanism of hydrolysis typically involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbons of the hydantoin ring, leading to ring opening and the formation of a hydantoic acid (α-ureido acid) derivative. thieme-connect.de

The general mechanism for the interconversion between a hydantoin and its corresponding hydantoic acid is depicted below:

Imidazolidine-2,4-dione + H2O ⇌ Tetrahedral Intermediate ⇌ Hydantoic Acid

Kinetic data from studies on related nitrophenyl compounds, such as p-nitrophenyl esters, indicate that the stability of the leaving group plays a significant role in the rate of hydrolysis. mdpi.com For this compound, the electron-withdrawing nature of the nitro group would influence the electron density on the phenyl ring and, consequently, the stability of any intermediates formed during hydrolysis.

Investigation of Tautomerism and Isomerization (e.g., Keto-Enol Tautomerism)

Imidazolidine-2,4-dione and its derivatives can exhibit tautomerism, a form of isomerization involving the migration of a proton and the shifting of double bonds. The most common form is keto-enol tautomerism, where an equilibrium exists between the dione (B5365651) (keto) form and a form containing a hydroxyl group and a carbon-carbon double bond (enol form). mdpi.com While the keto form is generally more stable for simple ketones, the stability of the enol tautomer can be influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. psu.edursc.org

For heterocyclic compounds like imidazoline (B1206853) derivatives and thiazolidine-2,4-dione, the existence of keto-enol tautomers has been reported. mdpi.comresearchgate.net The tautomeric equilibrium can be studied using various spectroscopic techniques, including NMR, IR, and UV-Visible spectroscopy. mdpi.compsu.edu The solvent polarity can also play a crucial role in determining the predominant tautomeric form. mdpi.compsu.edu In polar solvents, the keto form may be favored, while in non-polar solvents, the enol form might be more stable due to the formation of intramolecular hydrogen bonds. psu.edursc.org

In the case of this compound, the potential enol forms would involve the formation of a hydroxyl group at either the C-2 or C-4 position of the imidazolidine (B613845) ring. Spectroscopic analysis would be required to determine the presence and relative concentrations of these tautomers in different environments.

| Tautomeric Form | Key Structural Feature |

| Keto | Two carbonyl groups (C=O) at positions 2 and 4 |

| Enol | One hydroxyl group (C-OH) and one carbonyl group (C=O) |

Role of Intermolecular Interactions in Reactivity and Stability (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state structure, and consequently the stability and reactivity, of this compound are significantly influenced by intermolecular interactions. The primary forces at play are hydrogen bonding and π-stacking. researchgate.netmdpi.com

The imidazolidine-2,4-dione ring contains both hydrogen bond donors (the N-H group at position 1) and acceptors (the carbonyl oxygens). This allows for the formation of extensive hydrogen bonding networks in the crystal lattice. researchgate.net These hydrogen bonds contribute significantly to the stability of the crystalline solid.

| Type of Interaction | Description | Potential Impact on this compound |

| Hydrogen Bonding | Interaction between N-H (donor) and C=O (acceptor) groups | Enhances crystal lattice stability, influences solubility |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules | Contributes to crystal packing, can influence solid-state reactivity |

| Nitro-π Interactions | Interaction between the nitro group and the π-system of a neighboring ring | Further stabilizes the crystal structure |

Influence of Substituents on Reaction Kinetics and Selectivity

The nitro group on the phenyl ring of this compound has a profound effect on the molecule's reactivity due to its strong electron-withdrawing nature. researchgate.net This influence is exerted through both inductive and resonance effects, which can be quantified using Hammett plots. viu.caresearchgate.netslideshare.net

The electron-withdrawing properties of the meta-nitro group increase the electrophilicity of the imidazolidine-2,4-dione ring's carbonyl carbons. This makes the ring more susceptible to nucleophilic attack, which would likely increase the rate of hydrolysis compared to an unsubstituted phenylhydantoin. beilstein-journals.org Studies on the hydrolysis of substituted p-nitrophenyl benzoates have shown a clear correlation between the electronic nature of the substituent and the reaction rate, with electron-withdrawing groups accelerating the hydrolysis. semanticscholar.orgresearchgate.net

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). viu.ca For reactions where a negative charge develops in the transition state, such as nucleophilic attack on a carbonyl group, the reaction constant (ρ) is positive. The positive σ value for a meta-nitro group indicates that it will increase the rate of such reactions.

The nitro group also affects the acidity of the N-H proton at position 1 of the imidazolidine ring. By withdrawing electron density, the nitro group stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity of the N-H proton. This increased acidity can influence the kinetics of reactions that involve deprotonation as a key step.

Oxidation/Reduction Chemistry of Substituted Imidazolidine-2,4-diones (e.g., Nitro Group Transformations)

The this compound molecule has two main sites for oxidation and reduction reactions: the imidazolidine-2,4-dione ring itself and the nitro group on the phenyl ring.

The imidazolidine-2,4-dione ring can undergo oxidation. For example, the stepwise mammalian oxidation of 1-methylimidazolidine-2,4-dione has been shown to proceed via a 5-hydroxy intermediate to form 1-methylparabanic acid. rsc.org This suggests that the C-5 position of the hydantoin ring is susceptible to oxidative modification.

The most significant transformation for this compound is the reduction of the nitro group. Aromatic nitro compounds are readily reduced to the corresponding anilines under various conditions. wikipedia.orgorganic-chemistry.org Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid are effective for nitro group reduction. commonorganicchemistry.com

The reduction of the nitro group to an amino group (3-(3-aminophenyl)imidazolidine-2,4-dione) dramatically alters the electronic properties of the phenyl substituent, changing it from strongly electron-withdrawing to electron-donating. This transformation would significantly impact the reactivity of the molecule in subsequent reactions. The reduction can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. mdpi.comresearchgate.net

| Reaction Type | Reagents/Conditions | Product |

| Nitro Group Reduction | H₂, Pd/C or Raney Ni | 3-(3-Aminophenyl)imidazolidine-2,4-dione |

| Fe, Zn, or SnCl₂ in acid | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Ring Oxidation | Oxidizing agents (e.g., metabolic enzymes) | Potentially hydroxylated imidazolidine-2,4-dione derivatives |

Structure Activity Relationship Sar Studies: Theoretical Frameworks and Methodologies

General Principles of Structure-Activity Relationship Analysis in Imidazolidine-2,4-dione Systems

The imidazolidine-2,4-dione core, also known as hydantoin (B18101), is a privileged scaffold in medicinal chemistry, forming the basis for numerous clinically approved drugs. ekb.egekb.eg Its structure offers multiple points for chemical modification, allowing for a systematic investigation of how different substituents influence biological activity. The key positions for modification on the imidazolidine-2,4-dione ring are the N-1, N-3, and C-5 positions.

N-1 Position: Substitution at the N-1 position can significantly impact the compound's properties. For instance, in some series of aryl hydantoins, N-1 substituted analogs have been shown to retain biological activity. nih.gov The nature of the substituent at this position can influence factors such as metabolic stability. nih.gov

N-3 Position: The substituent at the N-3 position plays a crucial role in directing the molecule's interaction with its biological target. In the case of 3-(3-Nitrophenyl)imidazolidine-2,4-dione, the 3-nitrophenyl group is a key determinant of its activity. Variations in the substitution pattern on this phenyl ring can lead to significant changes in potency and selectivity. nih.gov For example, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity to a receptor.

The general SAR principles for imidazolidine-2,4-dione derivatives can be summarized in the following table:

| Position of Substitution | Influence on Biological Activity | Key Findings |

| N-1 | Can modulate metabolic stability and activity. | Some N-1 substituted analogs retain their biological effects. nih.gov |

| N-3 | Crucial for target interaction and selectivity. | The nature of the aryl substituent significantly impacts potency. nih.gov |

| C-5 | Often essential for specific biological activities. | Aromatic groups at this position can be critical for efficacy. pharmacy180.com |

Bioisosteric Replacements and their Influence on Molecular Interactions

Bioisosterism is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing atoms or groups of atoms with other, broadly similar, atoms or groups. researchgate.net The goal is to create a new molecule with similar biological properties but potentially improved potency, selectivity, or pharmacokinetic profile. drughunter.com

In the context of imidazolidine-2,4-dione systems, a common bioisosteric replacement involves the substitution of one of the carbonyl oxygen atoms with a sulfur atom to yield a 2-thiohydantoin (B1682308) or a 4-thiohydantoin. mdpi.com This modification can significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and lipophilicity. researchgate.net

For example, the replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) can lead to:

Altered Hydrogen Bonding: The sulfur atom is a poorer hydrogen bond acceptor than oxygen, which can change the molecule's interaction with its biological target.

Increased Lipophilicity: Thiohydantoins are generally more lipophilic than their corresponding hydantoin analogs, which can affect their ability to cross cell membranes.

Modified Reactivity: The thiocarbonyl group can exhibit different chemical reactivity compared to the carbonyl group.

Another example of bioisosteric replacement in this scaffold is the introduction of an imino group (=NH) for a carbonyl group, resulting in 4-imino derivatives, which have been shown to be active in some series. nih.gov

| Original Group | Bioisosteric Replacement | Potential Impact on Molecular Properties |

| Carbonyl (C=O) at C-2 or C-4 | Thiocarbonyl (C=S) | Alters hydrogen bonding, increases lipophilicity. mdpi.com |

| Carbonyl (C=O) at C-4 | Imino (=NH) | Modifies hydrogen bonding and electronic properties. nih.gov |

Pharmacophoric Hybridization and Scaffold Modification

Pharmacophoric hybridization is a drug design strategy that involves combining two or more pharmacophores (the essential structural features of a molecule required for its biological activity) into a single molecule. ekb.egekb.eg This approach aims to create hybrid compounds with enhanced efficacy or a dual mode of action. rsc.org The imidazolidine-2,4-dione scaffold is frequently used as a core structure in such hybridization strategies due to its versatile biological activities. ekb.egekb.eg

For instance, the imidazolidine-2,4-dione moiety has been hybridized with other heterocyclic rings known for their biological activities, such as 1,3,4-oxadiazoles, to create novel compounds with potential antidiabetic properties. rsc.org In the context of anticancer drug design, the 4-thiazolidinone (B1220212) core, a close structural relative of imidazolidine-2,4-dione, has been hybridized with various scaffolds, including approved drugs and other privileged heterocyclic systems, to develop new molecules with antimitotic effects. mdpi.com This strategy of molecular hybridization can lead to the discovery of "hit" and "lead" compounds that target important pathways in carcinogenesis. mdpi.com

Scaffold modification involves altering the core ring structure of a molecule to explore new chemical space and potentially discover novel biological activities. For the imidazolidine-2,4-dione system, this could involve ring expansion, contraction, or the introduction of additional fused rings.

Correlation of Structural Diversity with Binding Affinity and Selectivity

The systematic modification of the substituents on the imidazolidine-2,4-dione scaffold allows for the exploration of how structural diversity correlates with binding affinity and selectivity for a particular biological target.

For example, in a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives designed as CB1 cannabinoid receptor antagonists, it was found that the nature of the substituents on the N-1 and N-3 phenyl rings had a strong influence on binding affinity. ucl.ac.be Specifically, the introduction of a bromine or chlorine atom at the para position of these phenyl rings significantly enhanced the affinity for the human CB1 receptor. ucl.ac.be This suggests that these halogen atoms are involved in favorable interactions within the receptor's binding pocket.

The following table illustrates the impact of different substituents on the N-1 and N-3 phenyl rings on the binding affinity (Ki) for the CB1 receptor:

| Compound | Substituent (X2) | Ki (nM) |

| 20 | H | 6296 ± 354 |

| 23 | Cl | 353 ± 34 |

| 25 | Br | 243 ± 18 |

Data from Lambert et al. (2005). ucl.ac.be

This data clearly demonstrates a strong correlation between the presence of a halogen at the para position of the N-1 and N-3 phenyl rings and increased binding affinity for the CB1 receptor. Such quantitative data is invaluable for guiding the design of more potent and selective ligands.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking, MD Simulations)

Computational methods are powerful tools for elucidating the SAR of a series of compounds and for designing new molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For imidazolidine-2,4-dione derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to explore the structure-activity relationships for their PTP1B inhibitory activities. nih.gov These models can provide contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are important for activity, thus guiding the design of new, more potent inhibitors. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a ligand to its target receptor. For imidazolidine-2,4-dione derivatives, molecular docking studies have been employed to understand their binding interactions with various targets, such as the Bcl-2 protein and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov These studies can reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netnih.gov They can provide detailed information about the conformational changes and dynamics of a protein-ligand complex. researchgate.net MD simulations have been used to investigate the stability of the binding of imidazolidine-2,4-dione derivatives to their target proteins, such as PTP1B. nih.govnih.gov These simulations can help to refine the binding poses obtained from molecular docking and provide a more dynamic picture of the protein-ligand interactions. nih.gov

These computational approaches, when used in conjunction with experimental studies, provide a powerful platform for understanding the SAR of this compound and for the rational design of new therapeutic agents based on the imidazolidine-2,4-dione scaffold.

Applications of Imidazolidine 2,4 Dione Derivatives in Organic Synthesis Research

Imidazolidine-2,4-diones as Versatile Synthetic Intermediates

Imidazolidine-2,4-diones, also known as hydantoins, are a well-established class of heterocyclic compounds that serve as valuable intermediates in organic synthesis. nih.govbeilstein-journals.orgmdpi.comceon.rs Their utility stems from the presence of multiple reactive sites within their five-membered ring structure. These sites, including the acidic N-H protons and the carbonyl groups, allow for a variety of chemical transformations.

Scaffold for the Construction of Diverse Heterocyclic Compounds

The imidazolidine-2,4-dione ring system is a foundational scaffold for the synthesis of a multitude of other heterocyclic compounds. beilstein-journals.orgceon.rs Through ring-opening and ring-transformation reactions, the hydantoin (B18101) core can be converted into various other heterocyclic systems. These transformations often involve the cleavage of one or more bonds within the imidazolidine-2,4-dione ring, followed by cyclization with appropriate reagents to form new ring systems.

For example, hydrolysis or aminolysis of the amide bonds in the hydantoin ring can lead to the formation of α-amino acids or their corresponding amides, which can then be used as precursors for the synthesis of other nitrogen-containing heterocycles. ceon.rs Again, while this is a known synthetic strategy for the broader class of imidazolidine-2,4-diones, its specific application starting from 3-(3-Nitrophenyl)imidazolidine-2,4-dione has not been detailed in the available literature. The influence of the 3-nitrophenyl group on the feasibility and outcome of such ring transformations remains an area for future investigation.

Building Blocks for Complex Molecular Architectures

The inherent functionality of the imidazolidine-2,4-dione core makes it an attractive building block for the construction of more complex molecular architectures, including natural products and their analogues. The rigid heterocyclic scaffold provides a defined stereochemical and conformational framework upon which additional complexity can be built.

The synthesis of complex molecules often relies on the strategic use of functionalized building blocks that can be coupled together in a controlled manner. While there are numerous examples of other heterocyclic compounds being used in this capacity, the specific use of this compound as a key building block in the total synthesis of complex natural products is not documented in the reviewed scientific literature.

Contributions to Green and Sustainable Synthetic Chemistry Methodologies

The principles of green and sustainable chemistry aim to develop chemical processes that are environmentally benign, economically viable, and utilize renewable resources. scbt.com In the context of synthesizing and utilizing imidazolidine-2,4-dione derivatives, green chemistry approaches could include the use of environmentally friendly solvents, catalysts, and reaction conditions. scbt.com

While there is a growing interest in applying green chemistry principles to the synthesis of heterocyclic compounds, specific studies detailing the contributions of this compound to these methodologies are not available. Research in this area could explore solvent-free reaction conditions, the use of recyclable catalysts, or microwave-assisted synthesis to improve the environmental footprint of its preparation and subsequent transformations. However, at present, such studies focusing on this specific compound have not been reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-aryl-substituted imidazolidine-2,4-diones, including nitro-phenyl derivatives?

- Microwave-assisted one-pot synthesis is a highly efficient method for imidazolidine-2,4-dione derivatives. For example, α-amino acids can react with substituted anhydrides under microwave irradiation to form regioselective products, achieving yields >75% . Solvent selection (e.g., DMF or dioxane) and reaction temperature (80–120°C) are critical for optimizing regiocontrol.

Q. How can structural characterization of 3-(3-nitrophenyl)imidazolidine-2,4-dione be validated experimentally?

- Use LC/MS for molecular weight confirmation and purity assessment (e.g., >97% by HPLC) . NMR (¹H/¹³C) is essential for verifying substitution patterns:

- ¹H NMR : Look for imidazolidine ring protons (δ 3.5–4.5 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm).

- ¹³C NMR : Carbonyl groups (C=O) appear at δ 170–175 ppm, while nitrophenyl carbons resonate at δ 120–150 ppm .

Q. What physicochemical properties are critical for solubility and stability studies of this compound?

- Key parameters include:

- Melting point : >260°C (indicative of high thermal stability for nitroaryl derivatives) .

- Density : ~1.6 g/cm³ (predicts solubility in polar aprotic solvents like DMSO) .

- LogP : Calculated ~1.2 (moderate lipophilicity, suggesting membrane permeability) .

Advanced Research Questions

Q. How does the nitro group at the 3-position of the phenyl ring influence bioactivity compared to other substituents?

- The electron-withdrawing nitro group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzymes or receptors). In CNS-active derivatives, nitro-substituted analogs showed 2–3× higher binding affinity to σ-1 receptors than methoxy or halogen-substituted counterparts . However, nitro groups may also increase metabolic instability, requiring prodrug strategies .

Q. What experimental strategies resolve contradictions in regioselectivity during nucleophilic substitution on the imidazolidine-2,4-dione core?

- Use Lawesson’s reagent to selectively convert carbonyl groups to thiocarbonyls, enabling site-specific modifications (e.g., converting 2,4-dione to 2-thioxo-4-one derivatives) . For regiocontrol, steric and electronic factors dominate:

- Bulkier substituents (e.g., naphthyl groups) favor substitution at the less hindered N-3 position .

- Microwave irradiation improves regioselectivity by reducing side reactions .

Q. How can computational methods guide the design of derivatives with enhanced antimicrobial activity?

- Molecular docking (e.g., using AutoDock Vina) can predict interactions with bacterial targets like dihydrofolate reductase. Derivatives with morpholinosulfonyl or piperazine substituents exhibit improved binding (ΔG < −8 kcal/mol) due to hydrogen bonding with active-site residues . Validate predictions via MIC assays against Gram-positive pathogens (e.g., S. aureus).

Q. What analytical challenges arise in quantifying trace impurities in synthetic batches, and how are they addressed?

- HPLC-UV/HRMS is recommended for impurity profiling. For example:

- Column: C18 (3.5 µm, 150 mm × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/0.1% formic acid.

- Limit of detection (LOD) for nitro-containing byproducts: <0.1% .

Methodological Tables

Table 1: Key NMR Shifts for 3-Aryl Imidazolidine-2,4-diones

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Imidazolidine C=O | – | 170–175 |

| 3-Nitrophenyl (Ar-H) | 7.8–8.2 (m, 3H) | 120–150 (aromatic carbons) |

| N–CH₂–R | 3.5–4.5 (m, 2H) | 40–50 |

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Reaction Temperature | 80–120°C | Higher temps favor cyclization |

| Solvent Polarity | DMF > THF | Polar solvents enhance regiocontrol |

| Catalyst (Lawesson’s) | 1.2 equiv. | Excess reagent reduces thiocarbonyl overmodification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.